
p-Xylene
Overview
Description
p-Xylene (1,4-dimethylbenzene; CAS 106-42-3) is an aromatic hydrocarbon with the molecular formula C₈H₁₀ and a molecular weight of 106.17 g/mol. It is one of the three isomers of xylene, distinguished by the positions of the methyl groups on the benzene ring. This compound is a colorless, flammable liquid with a characteristic aromatic odor and a flash point of 25°C . Its IUPAC Standard InChIKey is URLKBWYHVLBVBO-UHFFFAOYSA-N, and it is industrially synthesized via catalytic reforming of naphtha or coal tar distillation .
This compound is the most commercially significant xylene isomer, accounting for 80% of global xylene production . Its primary application is as a precursor to terephthalic acid (TPA) and dimethyl terephthalate (DMT), which are critical monomers for polyethylene terephthalate (PET) production—a polymer widely used in textiles and packaging . Regulatory standards, such as the Indian Standard IS 17370:2020, ensure its purity (>99%) and safety for industrial use .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Catalytic Reforming: p-Xylene is commonly produced through catalytic reforming of naphtha, a petroleum derivative. This process involves the dehydrogenation and isomerization of hydrocarbons in the presence of a platinum-based catalyst at high temperatures and pressures.
Friedel-Crafts Alkylation: Another method involves the alkylation of toluene with methanol in the presence of a catalyst such as aluminum chloride (AlCl3). This reaction occurs under controlled temperatures and pressures to ensure high selectivity for the para-isomer.
Industrial Production Methods:
Selective Toluene Disproportionation: This process involves the disproportionation of toluene to produce benzene and xylenes, with a focus on maximizing the yield of this compound. Catalysts such as ZSM-5 zeolite are used to enhance selectivity.
Methanol to Aromatics (MTA): This method converts methanol derived from natural gas or coal into aromatic hydrocarbons, including this compound, using a zeolite catalyst under high temperature and pressure conditions.
Chemical Reactions Analysis
Oxidation Reactions
p-Xylene undergoes controlled oxidation to yield terephthalic acid (TPA), a monomer for polyester production. Key pathways include:
a. Permanganate-Mediated Oxidation
In aqueous acetic acid, acid-catalyzed oxidation by KMnO₄ follows first-order kinetics with respect to [this compound], [MnO₄⁻], and [H⁺] . The mechanism involves:
-
Protonation of MnO₄⁻ to form HMnO₄
-
H-abstraction from this compound’s methyl group
-
Sequential oxidation to terephthalic acid via intermediates (p-tolualdehyde, p-toluic acid)
Parameter | Value |
---|---|
Activation Energy (Eₐ) | 58.3 kJ/mol |
ΔH‡ | 55.7 kJ/mol |
ΔS‡ | -128.5 J/mol·K |
b. Catalytic Air Oxidation (AMOCO Process)
Industrial TPA production uses:
-
Conditions : 175–225°C, 15–30 bar O₂, acetic acid solvent
Critical steps:
-
Formation of bromine radicals initiating chain reactions
-
Methyl group oxidation to carboxyl via alcohol/ketone intermediates
c. N-Hydroxyimide Catalyzed Oxidation
Under mild conditions (100°C, 1 bar O₂), N-hydroxysuccinimide (NHSI) with Co/Mn achieves:
Combustion Chemistry
This compound decomposes in flames via radical-mediated pathways, producing polycyclic aromatic hydrocarbons (PAHs) :
Primary Pathways in Laminar Flames (0.04 atm):
Equivalence Ratio (ϕ) | Dominant Route | Major Products |
---|---|---|
0.75 (Lean) | H-abstraction → p-xylyl + O → p-methylbenzaldehyde | CO₂, H₂O |
1.79 (Rich) | p-xylyl → isomerization → o-xylyl → styrene | Indene, naphthalene, phenanthrene |
Key Radical Intermediates :
-
p-Xylyl (C₆H₄(CH₃)CH₂- ) : Forms via H-abstraction (ΔG‡ = 92 kJ/mol)
-
o-Xylyl : Generated through isomerization (rate constant = 1.2×10⁴ s⁻¹ at 1,500 K)
Catalytic Reaction Mechanisms
a. Bromide-Promoted Oxidation
Br⁻ stabilizes Co(III)/Mn(III) states, enhancing radical generation:
b. Solvent Effects
Acetic acid:
Side Reactions and Byproducts
-
Incomplete Oxidation : Forms 4-carboxybenzaldehyde (4-CBA) and p-toluic acid
-
Dimerization : Under pyrolytic conditions, yields bibenzyl derivatives
-
PAH Formation : Rich flames produce indene (C₉H₈) and naphthalene (C₁₀H₈) via cyclization of styrene intermediates
Thermodynamic and Kinetic Data
Selected Rate Constants :
Reaction | Temperature (K) | k (L/mol·s) | Source |
---|---|---|---|
p-Xylyl + O → p-methylbenzaldehyde | 1,500 | 3.8×10¹¹ | |
This compound + OH- → p-xylyl + H₂O | 298 | 1.4×10⁻¹¹ | |
MnO₄⁻ + this compound (acidic) | 303 | 2.7×10⁻⁴ |
Scientific Research Applications
Chemical Feedstock
p-Xylene is primarily used as a chemical feedstock for the synthesis of terephthalic acid (TPA), which is a precursor for polyethylene terephthalate (PET). PET is extensively used in the manufacture of plastic bottles, textiles, and films. The production process involves the oxidation of this compound to terephthalic acid, which is then polymerized with ethylene glycol to form PET .
Polymer Production
Polyesters : The most notable application of this compound is in the production of polyesters, particularly PET. The global demand for PET has surged due to its use in packaging and textiles, making this compound a critical raw material in this sector.
Parylene : this compound can be polymerized directly to produce parylene, a polymer known for its excellent barrier properties and biocompatibility. Parylene finds applications in coatings for electronic components and medical devices .
Pharmaceutical Applications
This compound serves as a solvent in pharmaceutical formulations. Its hydrophobic properties allow it to solubilize various compounds, enhancing drug delivery systems. For instance, studies have shown that this compound can influence the micellization process of Pluronic copolymers, which are used in drug delivery systems . The ability to form micelles with this compound enhances the solubility and stability of poorly soluble drugs.
Separation Technologies
The separation of xylene isomers remains a significant challenge in the chemical industry. Recent advancements have focused on selective sorption techniques using metal-organic frameworks (MOFs) that exhibit a preference for this compound over other isomers. This selectivity is crucial for improving the efficiency of xylene recovery processes . For example, dynamic coordination frameworks have been developed that allow for effective separation based on structural flexibility and guest-induced transformations .
Emerging Production Methods
Innovative methods for producing this compound are being explored to enhance efficiency and reduce environmental impact. One such method involves the methylation of toluene using methanol, which has shown promise in achieving high selectivity for this compound while minimizing energy consumption during separation processes . This approach not only improves yield but also addresses economic viability by reducing operational costs associated with traditional methods.
Environmental Considerations
While this compound is essential for industrial applications, its environmental impact cannot be overlooked. It has been classified as a hazardous chemical due to its potential health risks upon exposure. Regulatory frameworks are being established to manage its use safely within industrial settings . Ongoing research aims to develop safer alternatives and improve handling practices to mitigate risks associated with this compound.
Mechanism of Action
Molecular Targets and Pathways:
Oxidation Mechanism: The oxidation of p-xylene to terephthalic acid involves the formation of p-toluic acid and 4-carboxybenzaldehyde intermediates. The reaction proceeds through a free radical mechanism facilitated by the cobalt-manganese-bromine catalyst system.
Halogenation Mechanism: Halogenation occurs via electrophilic aromatic substitution, where the halogen molecule reacts with the aromatic ring in the presence of a Lewis acid catalyst to form the halogenated product.
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparison with Xylene Isomers
o-Xylene (1,2-dimethylbenzene) and m-Xylene (1,3-dimethylbenzene)
Physical Properties :
Property p-Xylene o-Xylene m-Xylene Boiling Point (°C) 138.3 144.4 139.1 Flash Point (°C) 25 17 25 Heat of Adsorption (kJ/mol) 27.2 18.5 - This compound has a lower boiling point than o-xylene, facilitating its separation via crystallization or adsorption. Its higher heat of adsorption on faujasite zeolites (27.2 kJ/mol vs. 18.5 kJ/mol for o-xylene) makes it more selectively adsorbed in molecular sieves .
Industrial Applications :
Separation Challenges :
Traditional distillation is impractical due to similar boiling points. Advanced methods like carbon molecular sieves or metal-organic frameworks (e.g., polyIRMOF-1-7a) exploit differences in kinetic diameter (this compound: ~6.7 Å) and adsorption affinity .
Ethylbenzene
Ethylbenzene (C₈H₁₀; CAS 100-41-4) shares the same molecular formula as xylenes but features an ethyl group instead of two methyl groups.
- Adsorption Behavior : Ethylbenzene has a lower heat of adsorption (20.3 kJ/mol) than this compound on faujasite zeolites, making it easier to separate in mixed aromatic streams .
- Applications : Primarily a precursor to styrene for polystyrene production.
Comparison with BTEX Compounds
Benzene, toluene, ethylbenzene, and xylenes (BTEX) are structurally related volatile organic compounds (VOCs) with overlapping applications as solvents and petrochemical intermediates.
Benzene and Toluene
- Adsorption : Benzene (kinetic diameter: 5.8 Å) shows higher uptake (3.5 mmol/g) than this compound (1.99 mmol/g) in polyIRMOF-1-7a due to smaller molecular size .
- Toxicity: Benzene is a known carcinogen, whereas this compound exhibits lower acute toxicity but requires handling precautions due to flammability .
Environmental Impact
- Atmospheric Concentrations :
In industrial areas, this compound concentrations range from 10–58 ng/m³, comparable to toluene but lower than benzene . - Biodegradation : Microbial strains (e.g., Burkholderia) degrade this compound faster than alkanes like octane under aerobic conditions .
Data Tables
Table 1: Adsorption Properties of Aromatic Compounds on Faujasite Zeolite
Compound | Saturation Capacity (mol/kg) | Heat of Adsorption (kJ/mol) | |
---|---|---|---|
This compound | 1.0 | 27.2 | |
o-Xylene | 1.0 | 18.5 | |
Ethylbenzene | 1.0 | 20.3 |
Key Research Findings
- Separation Technologies: PolyIRMOF-1-7a demonstrates precise molecular sieving for C₈ aromatics, with this compound and toluene showing similar saturation uptakes (1.99 vs. 1.99 mmol/g) due to matching kinetic diameters .
- Catalytic Oxidation : Heterogeneous catalysts (e.g., Co/Mn/Br systems) efficiently oxidize this compound to terephthalic acid with >95% yield under optimized conditions .
- Regulatory Compliance : BIS certification (IS 17370:2020) mandates this compound purity >99% to ensure safety in chemical synthesis .
Biological Activity
p-Xylene, a dimethylbenzene compound with the chemical formula C₈H₁₀, is widely used in the production of plastics, resins, and synthetic fibers. Despite its industrial significance, this compound exhibits notable biological activities that impact both environmental and human health. This article explores the biological activity of this compound, including its biodegradation potential, toxicological effects, and interactions with biological systems.
1. Biodegradation of this compound
Microbial Degradation Studies
Research has demonstrated that certain microbial strains can effectively degrade this compound. A study focused on three psychrophilic Pseudomonas strains: Pseudomonas putida S2TR-01, Pseudomonas synxantha S2TR-20, and Pseudomonas azotoformans S2TR-09. The findings indicated that:
- Degradation Capacity : Only P. azotoformans S2TR-09 could degrade 200 mg/L of this compound within 60 hours at 15 °C.
- Gene Expression : The expression of the xylE gene, which encodes catechol 2,3-dioxygenase, was identified as a bottleneck in the degradation process. A lack of xylE expression resulted in the accumulation of intermediates and inhibited biomass production .
Table 1: Microbial Strains and Their this compound Degradation Potential
Microbial Strain | Degradation Rate (mg/L) | Time (hours) | Temperature (°C) |
---|---|---|---|
Pseudomonas putida S2TR-01 | Not specified | - | - |
Pseudomonas synxantha S2TR-20 | Not specified | - | - |
Pseudomonas azotoformans S2TR-09 | 200 | 60 | 15 |
2. Toxicological Effects
This compound is classified as a hazardous substance with various toxicological implications for humans and animals. Key findings include:
- Respiratory Sensitization : this compound has been identified as a respiratory sensitizer with significant effects observed in humans exposed to high concentrations .
- Carcinogenic Potential : The International Agency for Research on Cancer (IARC) classifies this compound as possibly carcinogenic to humans based on animal studies .
- Reproductive Toxicity : Evidence suggests that this compound exposure may adversely affect reproductive health, with both human and animal studies indicating potential reproductive toxicity .
Table 2: Toxicological Profile of this compound
3. Case Studies on Biological Activity
Several case studies have highlighted the biological activity of this compound in different contexts:
- Occupational Exposure : A study reported acute exposure effects on workers, including leukocytosis and elevated liver enzymes after exposure to xylene mixtures containing this compound .
- Animal Studies : Inhalation studies involving C3H/HeJ mice exposed to high concentrations of this compound showed increased susceptibility to infections when combined with viral exposure, indicating immunosuppressive effects .
4. Conclusion
The biological activity of this compound encompasses significant biodegradation potential through specific microbial strains and notable toxicological effects impacting human health. Understanding these aspects is crucial for managing environmental contamination and occupational safety related to this compound exposure.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying p-xylene in environmental and biological samples?
Methodological Answer:
- Gas Chromatography (GC) coupled with mass spectrometry (GC/MS) or flame ionization detection (GC/FID) is widely used for detecting p-xylene in environmental samples (e.g., air, water, sediment) and biological fluids (e.g., blood, urine). These methods offer detection limits as low as 1–7 ng/g in sediment and 0.01 ppm in air .
- High-Performance Liquid Chromatography (HPLC) is employed for complex matrices, though it is less common than GC-based techniques .
- For environmental monitoring, EPA and NIOSH-approved protocols emphasize purge-and-trap pre-concentration followed by GC analysis. Recovery rates and detection limits vary with sample preparation (e.g., Porapak N cartridges for sediment) .
Q. How do researchers model the degradation kinetics of this compound in gas-phase reactions?
Methodological Answer:
- Degradation by ozone/UV light follows first-order kinetics , with rate constants dependent on ozone concentration and UV intensity. For example, 80% degradation of p-xylene is achieved within 3 hours under optimized ozone/UV conditions .
- Experimental validation involves dynamic analysis at fixed intervals (e.g., 20, 40, 60, 80 minutes) to plot concentration vs. time curves. Statistical tools like linear regression are used to confirm kinetic consistency .
Q. What thermodynamic properties of this compound are critical for industrial process design?
Methodological Answer:
- Enthalpy of vaporization (ΔHv) and vapor pressure are key parameters. Experimental values for ΔHv at high pressure (e.g., 146–323 K) are compared against theoretical models (e.g., Pitzer’s correlation, Wilhelm’s equation) to validate predictive accuracy .
- Data discrepancies (e.g., deviations >5% in Pitzer’s model) highlight the need for empirical corrections when scaling laboratory results to industrial reactors .
Advanced Research Questions
Q. How can photocatalytic decomposition of this compound be optimized using response surface methodology (RSM)?
Methodological Answer:
- A quadratic polynomial model (e.g., Degradation = 82.5 + 0.10(pH) + 30.1(H₂O₂) + ... ) is derived to predict removal efficiency. Variables include pH, H₂O₂ concentration, catalyst loading, and initial p-xylene concentration .
- Optimal conditions (pH = 5, H₂O₂ = 0.5 ppm, catalyst = 120 ppm) yield 96.68% removal efficiency, closely aligning with model predictions (95.84%). Validation requires triplicate experiments and ANOVA to assess model significance .
Q. How do contradictions in enzyme activity data under this compound exposure affect experimental design?
Methodological Answer:
- In studies linking p-xylene concentration to enzyme inhibition, limitations like unreplicated trials or inadequate controls (e.g., lack of temperature/pH stabilization) can skew results .
- Mitigation strategies:
- Use blocked experimental designs to isolate variables (e.g., enzyme source, solvent interactions).
- Validate findings via cross-method consistency (e.g., GC vs. HPLC for p-xylene quantification) .
Q. What molecular interactions govern the thermodynamic behavior of this compound in binary mixtures?
Methodological Answer:
- Excess molar volume (Vᴱ) and viscosity deviations in p-xylene/N,N-dimethylformamide mixtures reveal dipole-induced dipole interactions. Experimental data at 293–323 K show non-ideal behavior, requiring Redlich-Kister equations for modeling .
- Computational tools (e.g., COSMO-RS) supplement experimental viscosity/density measurements to predict intermolecular forces .
Q. How do discrepancies between theoretical and experimental ΔHv values for this compound impact process scalability?
Methodological Answer:
- Deviations >10% (e.g., Yosim-Owen vs. experimental ΔHv) necessitate recalibration of empirical correlations. For high-pressure applications, iterative refinement using machine learning algorithms (e.g., gradient-boosted regression) improves predictive accuracy .
- Sensitivity analysis identifies pressure and temperature ranges where models fail, guiding experimental reinvestigation .
Q. Methodological Considerations
- Safety Protocols : Use impervious protective gear (gloves, goggles) and ensure eyewash stations are accessible during p-xylene handling .
- Data Validation : Cross-check analytical results with NIOSH/EPA standards to avoid false positives/negatives .
- Kinetic Modeling : Always report confidence intervals for rate constants and compare with literature benchmarks (e.g., ozone/UV degradation vs. photocatalytic methods) .
Properties
IUPAC Name |
1,4-xylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLKBWYHVLBVBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10, Array | |
Record name | P-XYLENE | |
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Related CAS |
25951-90-0 | |
Record name | Benzene, 1,4-dimethyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID2021868 | |
Record name | p-Xylene | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2021868 | |
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Molecular Weight |
106.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. Freezing point is 56 °F. (USCG, 1999), Liquid, Colorless solid at low temperature; mp = 13-14 deg C; [Merck Index] Colorless liquid with a sweet odor; [CHRIS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor. [Note: A solid below 56 °F.] | |
Record name | P-XYLENE | |
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Record name | Benzene, 1,4-dimethyl- | |
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Record name | p-Xylene | |
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Record name | p-XYLENE | |
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Record name | p-Xylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |
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Boiling Point |
280.9 °F at 760 mmHg (NTP, 1992), 138.3 °C, p-Xylene and m-xylene cannot be separated by distillation because their boiling points are too close., 138 °C, 281 °F | |
Record name | P-XYLENE | |
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Record name | 4-XYLENE | |
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Record name | p-XYLENE | |
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Record name | p-Xylene | |
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Flash Point |
81 °F (NTP, 1992), 25.0 °C (77.0 °F) - closed cup, 77 °F (25 °C) (Closed cup), 27 °C c.c., 81 °F | |
Record name | P-XYLENE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | p-XYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |
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Record name | p-Xylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Solubility |
Insoluble. (NTP, 1992), In water, 1.62X10+2 mg/L at 25 °C, In water, 165 mg/L at 25 °C (average of 15 literature values ranging from 130-215 mg/L at 25 °C), Miscible in alcohol, ether, acetone, benzene; soluble in chloroform, Solubility in water: none, 0.02% | |
Record name | P-XYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9181 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-XYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-XYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | p-Xylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.861 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.86104 at 20 °C/4 °C, Critical density: 2.64 mmol/cu cm; Critical volume: 379.0 cu cm/mol, Relative density (water = 1): 0.86, 0.86 | |
Record name | P-XYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9181 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-XYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-XYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | p-Xylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7 | |
Record name | P-XYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9181 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-XYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-XYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
10 mmHg at 81.1 °F (NTP, 1992), 8.84 [mmHg], 8.84 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.9, 9 mmHg | |
Record name | P-XYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9181 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | p-Xylene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17009 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 4-XYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-XYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | p-Xylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless plates or prisms at low temp, Colorless liquid [Note: A solid below 56 degrees F], Color: Saybolt units +30 (research, pure & technical grades) | |
CAS No. |
106-42-3 | |
Record name | P-XYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9181 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | p-Xylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Xylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | P-XYLENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72419 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.088 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-XYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WAC1O477V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-XYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-XYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | p-Xylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/ZE280DE8.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
55.9 °F (NTP, 1992), 13.3 °C, 13 °C, 56 °F | |
Record name | P-XYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9181 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-XYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-XYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | p-Xylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.